Vitedoin B

Description

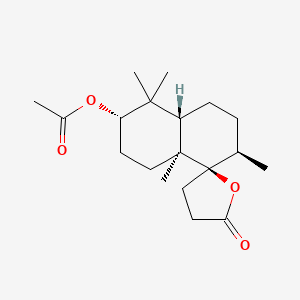

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[(2S,4aS,5R,6R,8aS)-1,1,4a,6-tetramethyl-5'-oxospiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-yl] acetate |

InChI |

InChI=1S/C19H30O4/c1-12-6-7-14-17(3,4)15(22-13(2)20)8-10-18(14,5)19(12)11-9-16(21)23-19/h12,14-15H,6-11H2,1-5H3/t12-,14+,15+,18+,19-/m1/s1 |

InChI Key |

HBMMUGYRQKNIBQ-SZQWKIALSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CCC(=O)O3)(CC[C@@H](C2(C)C)OC(=O)C)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CCC(=O)O3)C)OC(=O)C)(C)C |

Synonyms |

vitedoin B |

Origin of Product |

United States |

Biosynthetic and Synthetic Pathways of Vitedoin B

Elucidation of Vitedoin B Biosynthetic Routes in Biological Systems

Specific details regarding the elucidation of this compound biosynthetic routes in biological systems were not found in the consulted literature. While the biosynthesis of various other B vitamins has been characterized in detail across different organisms fao.orgnih.govnih.govresearchgate.netfrontiersin.orgnews-medical.netnih.govnih.govmdpi.comnews-medical.netmdpi.comresearchgate.netfrontiersin.orgwikipedia.orgnih.govfrontiersin.orgnih.govbritannica.comwikipedia.orgnih.govnih.gov, information specific to this compound was not available to populate the subsections below.

Identification of Key Precursors and Metabolic Intermediates in this compound Biogenesis

Information on the specific key precursors and metabolic intermediates involved in the biogenesis of this compound was not identified in the available search results. Studies on other vitamins, like vitamin B6, have identified precursors such as deoxyxylulose 5-phosphate and 4-phosphohydroxy-L-threonine nih.gov. Vitamin B12 biosynthesis involves intermediates derived from aminolevulinic acid via uroporphyrinogen III wikipedia.org. However, these pathways are not reported in the context of this compound.

Characterization of Rate-Limiting Steps and Regulatory Enzymes in this compound Biosynthesis

Specific rate-limiting steps and regulatory enzymes in the biosynthesis of this compound were not characterized in the consulted literature. In the biosynthesis of other compounds, such as carotenoids, phytoene (B131915) synthase (PSY) is identified as a major rate-limiting enzyme frontiersin.org. For riboflavin (B1680620) biosynthesis, GTP cyclohydrolase II has been indicated as a potential rate-limiting step in some organisms nih.gov. However, analogous information for this compound is not available.

Genetic and Environmental Factors Influencing this compound Biosynthetic Flux

Information on genetic and environmental factors specifically influencing this compound biosynthetic flux was not found. Studies on other vitamins, such as B vitamins in wheat grain, have shown that both environment and genotype can significantly influence vitamin content researchgate.netfrontiersin.org. Temperature can also affect riboflavin production in some microorganisms nih.gov. However, such specific data for this compound is absent.

Compartmentalization of this compound Biosynthesis within Cellular Structures

Details regarding the compartmentalization of this compound biosynthesis within cellular structures were not available. Biosynthesis pathways for other vitamins, like carotenoids, are known to occur in plastids frontiersin.org. Vitamin B1 activation (phosphorylation) occurs in the cytosol and transport into mitochondria is mediated by specific carriers mdpi.com. Without specific information on this compound biosynthesis, its cellular localization remains uncharacterized in the consulted literature.

Chemoenzymatic and De Novo Synthetic Strategies for this compound and its Analogs

While detailed biosynthetic routes for this compound were not found, some information exists regarding its chemical synthesis. Stereoselective synthesis of (+)-vitedoin B has been achieved starting from (+)-abietic acid researchgate.net. This synthetic route involved multiple steps, with a reported global yield of 8.0% over 14 steps researchgate.net. The synthesis of spirolactones, including (+)-vitedoin B, from δ,ε-unsaturated carboxylic acids using iodine and triphenylphosphine (B44618) has also been reported as an efficient and stereoselective method researchgate.net.

Enzymatic Synthesis Approaches Utilizing this compound Biosynthetic Machinery

Specific enzymatic synthesis approaches utilizing this compound's native biosynthetic machinery were not detailed in the available literature, likely due to the limited information on its biosynthesis. However, the concept of chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been explored for various compounds unibo.itresearchgate.net. The application of such strategies for this compound would be contingent upon the identification and characterization of the enzymes involved in its biological production, which are not currently reported.

Total Chemical Synthesis of this compound and its Stereoisomers

Total chemical synthesis involves the construction of complex organic molecules, such as this compound, from simpler, readily available starting materials through a sequence of chemical reactions in a laboratory setting. ebsco.comaccessscience.comwikipedia.orgbeilstein-journals.org This process is crucial for obtaining sufficient quantities of a compound for research and development, especially when isolation from natural sources is challenging or yields are low. The design of a total synthesis route typically begins with retrosynthetic analysis, a strategy where chemists work backward from the target molecule to identify suitable precursors and reactions. ebsco.comaccessscience.comwikipedia.orgbeilstein-journals.org Key considerations in designing a total synthesis include minimizing the number of steps, maximizing yield and efficiency, and ensuring selectivity, particularly stereoselectivity. ebsco.comaccessscience.com

Synthesizing this compound and its stereoisomers requires precise control over the formation of chiral centers. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. wikipedia.org this compound may possess multiple stereocenters, leading to the existence of various enantiomers and diastereomers. wikipedia.org The synthesis of specific stereoisomers can be achieved through several methods:

Asymmetric Synthesis: This involves using chiral reagents, catalysts, or auxiliaries to favor the formation of one stereoisomer over others during a reaction. wikipedia.org

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral compounds as starting materials, leveraging their existing stereochemistry to build the target molecule.

Resolution of Racemates: If a synthesis yields a racemic mixture (an equal mixture of enantiomers), the individual enantiomers can be separated using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and cleavage. reddit.comnih.govjst.go.jp

Detailed research findings in the total synthesis of complex molecules often include:

Optimization of reaction conditions (temperature, solvent, catalyst) for each step.

Analysis of reaction yields and purity of intermediates and the final product.

Determination of stereochemical outcomes using techniques like NMR spectroscopy, chiral HPLC, or X-ray crystallography. nih.govjst.go.jp

A hypothetical synthetic route towards this compound could involve a series of functional group transformations and carbon-carbon bond formation reactions, with critical steps employing stereoselective catalysis to control the absolute or relative configuration of newly formed chiral centers.

| Step | Reaction Type | Key Reagents/Conditions | Hypothetical Yield (%) | Stereoselectivity (e.g., d.r. or e.r.) |

| 1 | Stereoselective Aldol | Chiral Catalyst, Solvent, Temp. | 85 | >95:5 d.r. |

| 2 | Ring Closure | Acid or Base Catalyst | 78 | N/A |

| 3 | Functional Group Interconversion | Standard Reagents | 92 | N/A |

| 4 | Asymmetric Hydrogenation | Chiral Metal Catalyst, H₂ gas | 90 | >98% e.r. |

| ... | ... | ... | ... | ... |

| n | Final Deprotection | Mild Acid or Base | 88 | N/A |

(Note: This table presents hypothetical data to illustrate the type of information relevant to reporting total synthesis findings.)

Synthetic Modification Strategies for this compound Derivatives

Synthetic modification of this compound is undertaken to explore its structure-activity relationships (SAR), improve its properties, or generate novel chemical entities with potentially enhanced characteristics. rsc.orghilarispublisher.commdpi.com Strategies for creating this compound derivatives can involve various chemical transformations targeting specific functional groups or structural motifs within the molecule. hilarispublisher.com

Common modification strategies include:

Functional Group Interconversions: Modifying existing functional groups (e.g., oxidation of alcohols to ketones, reduction of esters to alcohols, formation of amides from carboxylic acids and amines).

Introduction of New Functional Groups: Adding functional groups through reactions like halogenation, nitration, sulfonation, or alkylation/acylation.

Skeletal Modifications: Altering the carbon framework through rearrangements, chain elongation, or cyclization/ring-opening reactions.

Conjugation: Attaching this compound to other molecules, such as polymers, peptides, or targeting ligands, to alter its solubility, stability, or targeting ability.

Bioisosteric Replacement: Substituting functional groups or atoms with others that have similar physical or chemical properties to modulate activity or improve pharmacokinetic profiles.

Semi-synthesis, starting from this compound obtained from either natural sources or total synthesis, provides a valuable approach for generating derivatives with fewer steps compared to de novo total synthesis of each analog. hilarispublisher.comacs.orgnih.govrroij.com

Research findings in this area often detail:

Reaction conditions for each modification step.

Yields and purity of the synthesized derivatives.

Spectroscopic data (NMR, MS, IR) to confirm the structure of the modified compounds.

Analysis of changes in physical properties (e.g., solubility, stability).

An example of a synthetic modification could involve the regioselective acylation of a hydroxyl group on this compound to yield an ester derivative.

| Starting Material | Reaction Condition | Product | Hypothetical Yield (%) | Characterization Data (Summary) |

| This compound | Acetic Anhydride, Base, Solvent | This compound Acetate | 80 | ¹H NMR, ¹³C NMR, HRMS |

| This compound | Alkyl Halide, Base, Solvent | This compound Alkyl Ether | 75 | ¹H NMR, ¹³C NMR, HRMS |

(Note: This table presents hypothetical data for illustrative purposes.)

Strategies for Isotopic Labeling of this compound for Research Applications

Isotopic labeling of this compound involves replacing one or more atoms with their stable or radioactive isotopes. This technique is invaluable for tracing the compound in complex systems, studying reaction mechanisms, and aiding in structural elucidation using techniques like NMR spectroscopy and mass spectrometry. clearsynth.comflashcards.worldsymeres.comimist.ma Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). clearsynth.comflashcards.worldsymeres.com

Strategies for incorporating isotopic labels into this compound include:

Synthesis from Labeled Precursors: This involves synthesizing this compound (or a key intermediate) using commercially available starting materials that are already enriched with the desired isotope. flashcards.worldsymeres.comimist.ma This approach allows for precise placement of the isotopic label at specific positions within the molecule. nih.govsioc-journal.cn

Hydrogen-Deuterium Exchange (H/D Exchange): For deuterium labeling, hydrogen atoms in this compound can be exchanged with deuterium from a deuterated solvent (like D₂O) under specific catalytic or chemical conditions. clearsynth.comchem-station.comnih.govresearchgate.net This method is often used for late-stage labeling. researchgate.netpku.edu.cn

De Novo Synthesis with Isotopic Building Blocks: Similar to synthesis from labeled precursors, this involves building the this compound structure from smaller, isotopically enriched molecular fragments. imist.mapku.edu.cn For ¹³C labeling, this might involve using ¹³C-enriched carbon sources like ¹³CO₂ or ¹³C-labeled small molecules. imist.machemrxiv.orgrsc.orgnih.gov

The choice of labeling strategy depends on the desired position and type of isotope, the scale of synthesis, and the availability of labeled precursors.

Research findings related to isotopic labeling of this compound would detail:

The specific position(s) of isotopic incorporation.

The synthetic route and conditions used for labeling.

The level of isotopic enrichment achieved, typically determined by mass spectrometry or NMR spectroscopy. flashcards.worldchemrxiv.orgfrontiersin.org

Spectroscopic data confirming the location and incorporation of the label. nih.gov

For instance, a study might describe the synthesis of [¹³C]-Vitedoin B, where a specific carbon atom is replaced with ¹³C.

| Isotope | Labeled Position(s) | Synthesis Strategy | Key Labeled Precursor | Hypothetical Enrichment (%) | Analytical Method for Confirmation |

| ²H | Exchangeable Hydrogens | H/D Exchange | D₂O, Catalyst | >95 | ¹H NMR, Mass Spectrometry |

| ¹³C | Specific Carbon Atom | Synthesis from Precursor | [¹³C]-Building Block | >99 | ¹³C NMR, Mass Spectrometry chemrxiv.orgfrontiersin.org |

| ¹⁵N | Specific Nitrogen Atom | Synthesis from Precursor | [¹⁵N]-Building Block | >98 | ¹⁵N NMR, Mass Spectrometry |

(Note: This table presents hypothetical data for illustrative purposes.) Isotopic labeling is a powerful technique for mechanistic studies and metabolic tracking of this compound. clearsynth.comflashcards.worldsymeres.comchem-station.com

Molecular and Cellular Mechanisms of Vitedoin B Action

Identification and Characterization of Vitedoin B (Vitamin B12) Molecular Targets

Vitamin B12's journey and function within the body are mediated by a series of protein targets. In mammals, these can be broadly categorized into transport proteins and enzymes. The primary transport proteins are haptocorrin, intrinsic factor (IF), and transcobalamin (TC). pnas.orgwikipedia.org These proteins are responsible for the absorption and circulation of Vitamin B12. Once inside the cell, Vitamin B12 acts as a coenzyme for two critical enzymes: methionine synthase and L-methylmalonyl-coenzyme A mutase. oregonstate.eduwikipedia.org Recent studies also suggest that Vitamin B12 may have broader regulatory roles, acting as an allosteric effector for other enzymes involved in key metabolic pathways. nih.govnih.gov

The interaction between Vitamin B12 and its target proteins is characterized by high affinity and specificity, ensuring its efficient capture and delivery. pnas.org The binding process involves the Vitamin B12 molecule fitting into a specific pocket on the protein, leading to conformational changes that facilitate transport or enzymatic action. pnas.orgwikipedia.org

The binding proteins for Vitamin B12 exhibit remarkably high affinities, which are essential for its transport and uptake at very low physiological concentrations. The specificity of these proteins varies, allowing them to perform distinct roles in the absorption pathway. Studies have established an order of increasing ligand specificity: haptocorrin < transcobalamin < intrinsic factor. nih.govnih.govportlandpress.com Haptocorrin can bind to various cobalamin analogues, whereas intrinsic factor is highly specific for genuine cobalamin. nih.govportlandpress.com

Surface plasmon resonance and kinetic studies have quantified these interactions, revealing extremely tight binding. For instance, the interaction between cyanocobalamin (B1173554) (a form of Vitamin B12) and human transcobalamin is characterized by a very low dissociation constant (Kᴅ), indicating a highly stable complex. nih.gov Similarly, the complex formed between Vitamin B12 and intrinsic factor is also marked by a nanomolar dissociation constant, which is critical for its subsequent recognition by the cubam receptor in the ileum. nih.gov

Table 1: Binding Affinity and Kinetic Parameters of this compound (Vitamin B12) with Human Transport Proteins

| Protein Target | Ligand | Dissociation Constant (Kᴅ) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kᏧ) (s⁻¹) | Method | Reference |

|---|---|---|---|---|---|---|

| Transcobalamin (TC) | Cyanocobalamin | 20 pM | 3 x 10⁷ | 6 x 10⁻⁴ | Surface Plasmon Resonance | nih.gov |

| Intrinsic Factor (IF) | Cyanocobalamin | 0.066 nM | Not Reported | Not Reported | Scatchard Plot Analysis | nih.gov |

| Haptocorrin | Cyanocobalamin | ~5.9 x 10⁻¹⁷ M (Kʙ⁻¹) | 2.36 x 10⁸ | 5.58 x 10⁻⁵ (at 85°C) | Kinetic Studies | acs.org |

The structural basis for the recognition of Vitamin B12 by its transport proteins has been elucidated through X-ray crystallography. pnas.orgnih.govpnas.org The crystal structures of human transcobalamin and intrinsic factor in complex with cobalamin reveal a conserved two-domain architecture, featuring an N-terminal α/β barrel (Rossmann) fold. pnas.orgwikipedia.orgpnas.org The Vitamin B12 molecule is deeply buried at the interface between these two domains. pnas.orgnih.gov

Upon binding, the protein almost completely envelops the Vitamin B12 molecule, leaving only a small portion of the nucleotide moiety exposed to the solvent. pnas.org In transcobalamin, the binding involves a conformational change where a histidine residue from the protein coordinates with the cobalt ion of Vitamin B12. pnas.orgnih.gov In contrast, the corresponding site in the intrinsic factor-cobalamin complex is empty. pnas.org The high specificity of intrinsic factor is partly determined by a β-hairpin motif in its C-terminal domain, which makes specific contacts with the nucleotide part of the cobalamin. nih.govportlandpress.com Computational molecular docking studies have further supported these experimental findings, helping to elucidate probable binding sites and affinities. nih.govnih.govmdpi.com

Beyond its role in transport, Vitamin B12 is a critical modulator of enzyme function, primarily acting as a coenzyme. oregonstate.eduwikipedia.org In its active forms—methylcobalamin (B1676134) and adenosylcobalamin—it participates directly in enzymatic reactions. oregonstate.edu Emerging evidence also points towards a role for Vitamin B12 as an allosteric regulator, a molecule that binds to an enzyme at a site other than the active site to modulate its activity. nih.govnih.govpnnl.gov

As a coenzyme, Vitamin B12's active forms are integral to the catalytic cycle of their target enzymes. Methylcobalamin is the cofactor for methionine synthase, which catalyzes the transfer of a methyl group to homocysteine to form methionine, a crucial step in the one-carbon metabolism pathway. oregonstate.eduwikipedia.org Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase, which converts L-methylmalonyl-CoA to succinyl-CoA, a key reaction in the metabolism of odd-chain fatty acids and some amino acids. oregonstate.eduwikipedia.org The kinetics of these enzymatic reactions are dependent on the proper binding and function of the cobalamin cofactor. For example, in the case of methionine synthase, the cobalamin cofactor cycles between different oxidation states of its central cobalt ion as it accepts and donates a methyl group. wikipedia.org

In its coenzyme role, Vitamin B12 binds within the active site of enzymes like methionine synthase and methylmalonyl-CoA mutase. The binding site is characterized by a conserved protein domain featuring a specific sequence motif (DXHXXG) that includes a histidine residue, which coordinates the cobalt atom of the cobalamin cofactor. wikipedia.org This interaction correctly orients the cofactor for catalysis. wikipedia.org

More recently, a novel regulatory role for Vitamin B12 has been proposed, suggesting it can act as an allosteric effector. nih.govnih.govpnnl.gov A study using a Vitamin B12-based chemical probe in the bacterium Halomonas captured proteins involved in folate, methionine, and ubiquinone metabolism that were not previously known to bind cobalamin. nih.govpnnl.gov This suggests that Vitamin B12 may bind to these proteins at an allosteric site, rather than the active site, to regulate their function. This allosteric control could provide a mechanism for the cell to modulate metabolic flux based on Vitamin B12 availability, representing a new dimension to its regulatory functions in cellular metabolism. nih.govpnnl.gov

Nucleic Acid Interactions and Epigenetic Modifications Mediated by this compound

This compound exerts significant influence at the nuclear level, directly interacting with nucleic acids and modulating the epigenetic landscape. These interactions are fundamental to its cellular effects, impacting gene expression and genome stability.

This compound is integral to the synthesis and maintenance of nucleic acids. It is an essential factor for the formation of both DNA and RNA, playing a crucial role in protein metabolism and the production of red blood cells. matherhospital.org Its involvement is particularly critical during periods of rapid cell growth and division. matherhospital.org

Beyond its role in synthesis, research suggests that this compound can directly interact with components of the nucleic acid machinery. Computational studies on viral enzymes have indicated that a form of this compound, methylcobalamin, may inhibit RNA-dependent RNA polymerase (RdRP) activity. nih.govnih.gov The proposed mechanism involves the binding of this compound to the polymerase, potentially preventing its association with RNA and incoming nucleotides, thereby blocking viral replication. nih.govnih.gov This suggests a capacity for direct or indirect interaction with RNA molecules or the enzymatic complexes that process them.

Table 1: Investigated Interactions of this compound with Nucleic Acid-Related Enzymes

| Enzyme Target | Proposed Interaction | Potential Consequence |

|---|

This compound is a key modulator of the epigenome, primarily through its central role in one-carbon metabolism. nih.govoatext.com This metabolic pathway is responsible for generating methyl donors, which are crucial for DNA methylation, a fundamental epigenetic mark that regulates gene expression. oatext.commdpi.com this compound functions as an enzymatic cofactor in this network, ensuring the efficient recycling of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM). oatext.commdpi.com Deficiencies in this compound can impair this cycle, leading to an accumulation of homocysteine and subsequent inhibition of DNA methyltransferases, which can result in DNA hypomethylation. nih.gov

In addition to influencing DNA methylation, this compound is directly involved in the post-translational modification of histones. One such modification is histone biotinylation, a rare epigenetic mark where a form of this compound (biotin) is covalently attached to histones H3 and H4. nih.govresearchgate.net This process is catalyzed by the enzyme holocarboxylase synthetase and has been associated with the regulation of gene expression and the maintenance of genome stability. mdpi.comnih.govresearchgate.net

Furthermore, studies have demonstrated that this compound levels can directly impact specific histone methylation marks. Supplementation with this compound has been shown to affect the levels of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), an epigenetic mark linked to transcriptional fidelity. nih.gov Vitamin B12 deficiency has also been shown to alter the expression of histone-modifying enzymes in the brain. researchgate.net

Table 2: Epigenetic Mechanisms Modulated by this compound

| Epigenetic Process | Specific Role of this compound | Cellular Outcome |

|---|---|---|

| DNA Methylation | Cofactor in one-carbon metabolism, essential for producing methyl donors (SAM) oatext.commdpi.com | Regulation of gene expression nih.gov |

| Histone Modification | Serves as the molecule for histone biotinylation nih.govresearchgate.net | Gene regulation and genome stability mdpi.com |

| Histone Modification | Influences levels of specific histone methylation marks (e.g., H3K36me3) nih.gov | Maintenance of transcriptional fidelity nih.gov |

Intracellular Signaling Cascades Influenced by this compound

This compound is a significant modulator of various intracellular signaling pathways, affecting cellular responses to external and internal stimuli through its interaction with key components of signal transduction cascades.

Research has identified this compound as a modulator of protein kinase activity. Specifically, a physiological form of this compound, 5'-deoxyadenosylcobalamin (AdoCbl), has been identified as a mixed-type allosteric inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). nih.gov This interaction leads to alterations in the protein's conformation and its ability to bind ATP, ultimately inhibiting the kinase's activity. nih.gov

Additionally, this compound appears to influence Protein Kinase C (PKC) signaling. Studies on the release of the neurotransmitter glutamate (B1630785) from cerebrocortical nerve terminals have shown that the inhibitory effects of certain B vitamins are lessened by PKC inhibitors. nih.gov This suggests that the mechanism of action for this compound involves the suppression of PKC activity. nih.gov

This compound directly impacts signaling pathways that rely on second messengers, particularly those involving calcium ions (Ca2+). nih.gov Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector molecules, triggering physiological changes. wikipedia.orgjackwestin.com

Studies have shown that this compound can produce significant inhibitory effects on neurotransmitter release by diminishing cytosolic calcium levels. nih.gov This effect is achieved by reducing the direct influx of Ca2+ through specific voltage-gated calcium channels (Cav2.2/N-type and Cav2.1/P/Q-type) in the presynaptic terminal, rather than affecting calcium release from intracellular stores. nih.gov By modulating Ca2+ influx, a critical second messenger, this compound can reduce the strength of glutamatergic synaptic transmission. nih.gov

This compound can directly initiate intracellular signaling by acting as a ligand for G-protein coupled receptors (GPCRs). A form of this compound (niacin) binds agonistically to specific GPCRs, namely the high-affinity Niacin receptor 1 (NIACR1), also known as GPR109a. mdpi.com These receptors are distributed throughout the brain as well as in peripheral immune and adipose tissues. mdpi.com

The binding of this compound to these receptors activates downstream signaling cascades. frontiersin.org For example, this compound-GPR109a signaling can induce the differentiation of regulatory T cells and suppress colitis, demonstrating an anti-inflammatory effect. frontiersin.org GPCRs coupled to heterotrimeric G proteins typically signal by activating effector enzymes that generate second messengers, such as adenylyl cyclase which produces cyclic AMP (cAMP). nih.govnih.gov Through this mechanism, this compound can modulate a wide range of cellular functions, including inflammatory responses and metabolic processes. mdpi.comfrontiersin.org

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| 5'-deoxyadenosylcobalamin (AdoCbl) |

| ATP |

| Biotin |

| Calcium (Ca2+) |

| cyclic AMP (cAMP) |

| DNA |

| G-Protein Coupled Receptor (GPCR) |

| GPR109a / Niacin receptor 1 (NIACR1) |

| Holocarboxylase synthetase |

| Homocysteine |

| Leucine-Rich Repeat Kinase 2 (LRRK2) |

| Methionine |

| Methylcobalamin |

| Niacin |

| Protein Kinase C (PKC) |

| RNA |

| S-adenosylmethionine (SAM) |

Nuclear Receptor Activation and Gene Expression Control by this compound

To understand how this compound might control gene expression, research would first need to identify which, if any, of the 48 known human nuclear receptors it binds to. indigobiosciences.comnih.gov Nuclear receptors are a superfamily of intracellular transcription factors that, upon binding to a ligand, can directly regulate the transcription of target genes. indigobiosciences.comnih.govplos.org

The process would involve determining if this compound can cross the cell membrane, a characteristic of ligands for nuclear receptors which are often lipophilic. indigobiosciences.comyoutube.com Once inside the cell, it would need to be shown that this compound binds to the ligand-binding domain of a specific nuclear receptor. This binding event typically induces a conformational change in the receptor, allowing it to form dimers (either homodimers or heterodimers with partners like the retinoid X receptor, RXR) and bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. indigobiosciences.complos.org

Further studies would be required to elucidate the downstream effects on gene transcription. This would involve identifying the specific genes whose expression is altered by the this compound-receptor complex. The recruitment of co-activator or co-repressor proteins to the complex would also be a critical area of investigation, as these interactions are crucial for modulating the rate of transcription. indigobiosciences.com

Redox Signaling Pathways and Oxidative Stress Responses Influenced by this compound

Investigating the role of this compound in redox signaling would involve examining its potential antioxidant or pro-oxidant properties. Research in this area would explore if this compound can directly scavenge reactive oxygen species (ROS) or if it influences the expression and activity of antioxidant enzymes. mdpi.comnih.govnih.gov

Key research questions would include:

Does this compound modulate the activity of transcription factors involved in the oxidative stress response, such as Nrf2?

Can this compound affect the levels of glutathione, a major cellular antioxidant? nih.govnih.gov

Does it influence signaling pathways that are sensitive to the cellular redox state, such as those involving nuclear factor-kappa B (NF-κB)? mdpi.com

Studies might involve treating cells with this compound and then exposing them to an oxidative challenge to measure cell viability and markers of oxidative damage.

This compound-Mediated Cellular Responses and Phenotypes

The culmination of molecular interactions is the observable cellular response. Research in this area would connect the mechanistic actions of this compound to tangible changes in cell behavior.

Cell Proliferation, Differentiation, and Apoptosis Pathways Affected by this compound

To determine the effects of this compound on fundamental cellular processes, a variety of assays would be employed. Cell proliferation could be measured by tracking cell numbers over time or by using assays that measure DNA synthesis. bdbiosciences.com

The influence on cell differentiation would require specialized cell culture models where cells can be induced to differentiate into specific lineages. The expression of cell-type-specific markers would be monitored in the presence and absence of this compound. researchgate.netnih.gov

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. bdbiosciences.com To assess this compound's role, researchers would look for hallmarks of apoptosis, such as the activation of caspases, DNA fragmentation, and changes in the plasma membrane. bdbiosciences.comnih.gov Understanding which apoptotic pathways (intrinsic or extrinsic) are affected would provide deeper mechanistic insights. bdbiosciences.com

Cellular Metabolism and Bioenergetics Perturbations by this compound

Bioenergetics is the study of how cells manage their energy resources. youtube.com To understand how this compound might perturb cellular metabolism, research would focus on its effects on the central energy-producing pathways.

Glycolysis and oxidative phosphorylation are the two main processes by which cells generate ATP, the primary energy currency. researchgate.net To investigate this compound's impact, metabolic flux analysis could be used to measure the rates of these pathways. Researchers would examine the activity of key enzymes in glycolysis and the function of the electron transport chain in mitochondria, which is central to oxidative phosphorylation. researchgate.netnih.gov

Lipids are essential for cell membranes, energy storage, and signaling. An investigation into this compound's effects on lipid metabolism would involve measuring changes in the levels of various lipid species within the cell, such as fatty acids, triglycerides, and cholesterol. nih.govnih.gov The expression of genes involved in lipid synthesis, breakdown, and transport would also be analyzed to understand the regulatory mechanisms at play. nih.govresearchgate.net

Autophagy and Lysosomal Pathways Regulation by B Vitamins

Autophagy is a critical cellular process for degrading and recycling cellular components, maintaining homeostasis, and responding to stress. Recent studies have illuminated the roles of certain B vitamins, particularly Vitamin B12 and Vitamin B3, in modulating this pathway.

Vitamin B12-Induced Autophagy: Vitamin B12 has been shown to induce autophagy, a process that may protect cells against apoptosis (cell death) induced by high-glucose conditions. nih.govkcl.ac.ukresearchgate.net This induction occurs via the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism. nih.gov When mTOR is inhibited, autophagy is activated. researchgate.netfrontiersin.org

Research in islet β cells demonstrated that Vitamin B12 treatment leads to:

An increased number of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. nih.govresearchgate.net

An increased ratio of LC3-II to LC3-I (microtubule-associated protein 1 light chain 3), a key indicator of autophagosome formation. researchgate.net

A marked reduction in the protein expression of p62 (Sequestosome 1), a substrate that is specifically degraded during autophagy. nih.govresearchgate.net

Inhibition of the phosphorylation of p70S6K, a downstream target of mTOR, confirming the suppression of the mTOR pathway. nih.govresearchgate.net

Importantly, this Vitamin B12-induced autophagy was shown to alleviate high glucose-mediated apoptosis, a protective effect that was diminished when an autophagy inhibitor (3-methyladenine) was introduced. nih.govresearchgate.net

Vitamin B3 (Niacin) and Autophagy Flux: Niacin has also been identified as a regulator of autophagy. In human colon cancer cells, niacin treatment was found to activate autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation. nih.gov This activation protected the cancer cells from apoptosis induced by the anticancer agent TRAIL. nih.gov The protective effect was reversed when autophagy was blocked either pharmacologically (with chloroquine) or genetically (with ATG5 siRNA), demonstrating that the pro-survival effect of niacin was dependent on a functional autophagy pathway. nih.gov

Lysosomes and Vitamin B12 Metabolism: The lysosome is not only the endpoint for autophagic degradation but is also directly involved in vitamin metabolism. Lysosomal dysfunction can lead to a cellular Vitamin B12 deficiency. biologists.commengwanglab.org Studies in C. elegans have shown that impaired lysosomal activity reduces the release of Vitamin B12, which in turn decreases the activity of the B12-dependent enzyme methionine synthase (MTR). biologists.commengwanglab.org This disruption in methionine metabolism was found to impact mitochondrial dynamics, revealing a novel link between lysosomal health, Vitamin B12 availability, and mitochondrial homeostasis. biologists.commengwanglab.org

| Vitamin | Cellular Context | Effect on Autophagy | Key Marker Changes | Associated Pathway |

|---|---|---|---|---|

| Vitamin B12 | Islet β cells (under high glucose) | Induces Autophagy | ↑ Autophagosomes ↑ LC3-II/LC3-I Ratio ↓ p62 Expression | mTOR Inhibition nih.govresearchgate.net |

| Vitamin B3 (Niacin) | Colon cancer cells | Activates Autophagic Flux | ↑ LC3-II Expression ↓ p62 Expression | Not fully elucidated nih.gov |

| Vitamin B12 (Deficiency) | C. elegans model (with lysosomal dysfunction) | Impaired Metabolism | ↓ Methionine Synthase Activity | Lysosomal Function biologists.commengwanglab.org |

Cellular Transport, Trafficking, and Compartmentalization Changes Due to B Vitamins

The journey of B vitamins from dietary intake to their final destinations within the cell is a complex, multi-step process involving numerous specialized proteins. The transport of Vitamin B12 (cobalamin) is particularly sophisticated, ensuring the efficient uptake and distribution of this essential micronutrient. researchgate.netnih.gov

Intestinal Absorption and Plasma Transport of Vitamin B12: The uptake of Vitamin B12 involves a cascade of binding proteins and receptors:

Haptocorrin (HC): In the stomach, dietary Vitamin B12 is released from food proteins and binds to haptocorrin, a protein present in saliva and gastric juices. pnas.orgveganhealth.org

Intrinsic Factor (IF): In the more neutral environment of the small intestine, haptocorrin is degraded by pancreatic enzymes, and Vitamin B12 is transferred to intrinsic factor, a glycoprotein (B1211001) secreted by gastric parietal cells. pnas.orgnih.gov

Cubam Receptor: The IF-B12 complex travels to the final section of the small intestine (the ileum), where it binds to a specific receptor complex on the surface of intestinal cells called cubam (composed of cubilin and amnionless). researchgate.net This binding triggers receptor-mediated endocytosis, internalizing the complex into the cell. nih.gov

Transcobalamin (TC): Inside the intestinal cell, the IF-B12 complex is trafficked to the lysosome, where IF is degraded and B12 is released. The freed B12 is then bound by another protein, transcobalamin (TC, also known as TCII). pnas.orgveganhealth.org The TC-B12 complex is subsequently released from the cell into the bloodstream. nih.gov

Cellular Uptake and Intracellular Trafficking: Once in the circulation, the TC-B12 complex is the primary vehicle for delivering Vitamin B12 to all tissues in the body. veganhealth.orgjci.org Cellular uptake is mediated by a specific transcobalamin receptor (TCR, also known as CD320). researchgate.netnih.gov

Endocytosis and Lysosomal Processing: The binding of the TC-B12 complex to its receptor initiates endocytosis. The resulting vesicle is directed to the lysosome. researchgate.netnih.gov Inside the acidic environment of the lysosome, TC is degraded, releasing Vitamin B12. nih.gov

Lysosomal Export: The egress of Vitamin B12 from the lysosome into the cytoplasm is not a passive process. It requires a specific membrane transporter protein encoded by the LMBRD1 gene. nih.gov Genetic defects in this transporter lead to the trapping of B12 within the lysosome, a condition known as cblF disease. nih.gov

Cytoplasmic Conversion: After entering the cytoplasm, Vitamin B12 is converted into its two active coenzyme forms: methylcobalamin (in the cytoplasm) and adenosylcobalamin (in the mitochondria). pnas.org These forms are then utilized by enzymes essential for metabolism.

| Protein | Gene | Location | Function |

|---|---|---|---|

| Haptocorrin (HC) | TCN1 | Saliva, Gastric Juice | Binds B12 in the stomach, protecting it from acid degradation. pnas.orgveganhealth.org |

| Intrinsic Factor (IF) | GIF | Gastric Parietal Cells | Binds B12 in the small intestine and facilitates its absorption. pnas.orgnih.gov |

| Cubilin/Cubam | CUBN | Ileal Enterocytes | Receptor for the IF-B12 complex, mediates endocytosis. researchgate.net |

| Transcobalamin (TC) | TCN2 | Plasma | Primary transport protein for B12 in the blood, delivers it to peripheral tissues. pnas.orgveganhealth.org |

| TC Receptor (CD320) | CD320 | Cell Surfaces | Receptor for the TC-B12 complex, mediates cellular uptake. researchgate.netnih.gov |

| LMBD1 | LMBRD1 | Lysosomal Membrane | Transporter that mediates the exit of B12 from the lysosome into the cytoplasm. nih.gov |

Cytoskeletal Dynamics and Cell Motility Influenced by B Vitamins

The cytoskeleton, a dynamic network of actin filaments, microtubules, and intermediate filaments, governs cell shape, internal organization, and movement. While B vitamins are primarily known as coenzymes in metabolic reactions, emerging evidence suggests they can also influence these structural and motile processes. nih.gov

Influence on the Actin Cytoskeleton: Research has indicated that Vitamin B12, in combination with the active form of vitamin D (1,25-dihydroxyvitamin D3), can impact the actin cytoskeleton in breast cancer cells. researchgate.net This combination was found to induce apoptosis and was associated with a dysregulation of the actin cytoskeleton, leading to reduced cell adhesion and migration. researchgate.net This suggests an indirect role for Vitamin B12 in pathways that control the organization and integrity of actin filaments. researchgate.net

Regulation of Cell Migration: Cell migration is a fundamental process in development and physiology, driven by the coordinated dynamics of the cytoskeleton. nih.gov A study using the nematode C. elegans as a model system revealed a direct role for Vitamin B12 in regulating the migration of glial cells, which are supportive cells in the nervous system. nih.gov It was found that Vitamin B12 deficiency led to the over-migration of a specific type of glia. nih.gov This effect was mediated by Vitamin B12's ability to control the isoform-specific expression of ptp-3, a gene encoding a receptor-type tyrosine phosphatase that interacts with the extracellular matrix to guide migrating cells. nih.gov

| Vitamin | Cellular/Organismal Context | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Vitamin B12 (with 1,25(OH)2D3) | Breast cancer cells | Dysregulation of actin cytoskeleton; reduced cell adhesion and migration. researchgate.net | Linked to the induction of apoptosis via caspase activation. researchgate.net |

| Vitamin B12 | C. elegans glial cells | Regulates glial cell migration. nih.gov | Controls isoform-specific expression of the guidance protein PTP-3/LAR PRTP. nih.gov |

Physiological and Pathophysiological Roles of Vitedoin B in Model Systems

Vitedoin B Involvement in Model Organism Physiology (Non-Human)

Detailed experimental studies on the physiological functions of isolated this compound in non-human model organisms are not extensively available in current scientific literature. The following sections outline the state of research based on the available information.

Developmental Biology and this compound Functions in Invertebrate (e.g., C. elegans, Drosophila) or Lower Vertebrate (e.g., Zebrafish) Models

Currently, there are no specific peer-reviewed scientific studies that have investigated the role of the chemical compound this compound in the developmental biology of invertebrate or lower vertebrate model organisms such as C. elegans, Drosophila melanogaster, or zebrafish.

Metabolic Homeostasis Regulation by this compound in Murine and Rodent Models

There is no direct scientific evidence from studies on murine or other rodent models that details the specific role of this compound in the regulation of metabolic homeostasis.

Immune System Modulation by this compound in Preclinical Models of Inflammation and Infection

While direct experimental studies on this compound are scarce, its source, Vitex negundo seeds, is known to contain various compounds with immunomodulatory potential. tandfonline.com Extracts from the seeds have been reported to possess anti-inflammatory and antioxidant activities. tandfonline.comtandfonline.com this compound is listed among the terpenoid constituents of these seeds, which are broadly associated with these effects. tandfonline.comresearchgate.net

In the primary study that first isolated this compound, other co-isolated lignan (B3055560) derivatives, such as Vitedoin A and Vitedoamine A, were evaluated for antioxidant activity. researchgate.net These compounds demonstrated a strong radical-scavenging effect against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and antioxidative activity via the ferric thiocyanate (B1210189) method. researchgate.net However, the biological activity of this compound itself was not reported in this study. researchgate.net Similarly, other research on anti-inflammatory diterpenes from V. negundo evaluated the effects of several compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, but this compound was not among the compounds tested for activity. researchgate.net

Therefore, while this compound is a component of a plant with known anti-inflammatory and antioxidant constituents, its specific contribution to these immune-modulating effects has not been experimentally elucidated in preclinical models.

Neurobiological and Behavioral Functions of this compound in Non-Human Primate and Rodent Systems

Specific investigations into the neurobiological or behavioral functions of isolated this compound in rodent or non-human primate models are not available in the current scientific literature. Although various extracts of Vitex negundo have been examined for central nervous system effects, including analgesic and anticonvulsant activities, these actions have not been specifically attributed to this compound. researchgate.netrjptonline.orgresearchgate.net

Cardiovascular and Renal System Regulation by this compound in Animal Models

There are currently no published scientific studies detailing the role of this compound in the regulation of the cardiovascular or renal systems in any animal models.

This compound in In Vitro and Preclinical Animal Disease Models

The involvement of this compound in preclinical disease models is primarily inferred from studies on crude extracts or fractions of Vitex negundo seeds, which are used traditionally for conditions like rheumatism and joint inflammation. tandfonline.comeijppr.com These extracts have demonstrated analgesic and anti-inflammatory effects in various animal models, suggesting potential relevance for inflammatory diseases like osteoarthritis. eijppr.comdovepress.com

However, studies aimed at identifying the specific active compounds responsible for these effects have yielded mixed results regarding this compound. For instance, a bioassay-guided fractionation of Vitex negundo seeds to identify constituents with anti-nociceptive activity led to the isolation of two other lignans, 6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde and Vitedoamine A, as the major active components. researchgate.net this compound was not identified as a primary contributor to the analgesic effects in that particular study.

The table below summarizes findings from the initial isolation study of this compound, detailing the co-isolated compounds and their tested biological activities.

| Compound Name | Chemical Class | Source | Reported Biological Activity | Citation |

| Vitedoin A | Lignan | Vitex negundo seeds | Antioxidant, DPPH radical scavenging | researchgate.net |

| Vitedoamine A | Lignan Alkaloid | Vitex negundo seeds | Antioxidant, DPPH radical scavenging | researchgate.net |

| This compound | Trinorlabdane Diterpene | Vitex negundo seeds | Activity not reported in the study | researchgate.net |

| Known Lignans | Lignan | Vitex negundo seeds | Antioxidant, DPPH radical scavenging | researchgate.net |

Role of this compound in In Vitro Models of Cellular Dysfunction and Disease Progression

Research into the effects of this compound at the cellular level has primarily focused on its capacity to modulate inflammatory pathways. In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in the progression of numerous diseases characterized by chronic inflammation.

Key findings from in vitro models include:

Inhibition of Pro-inflammatory Mediators: this compound has been observed to suppress the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The reduction of these cytokines is a critical mechanism in mitigating inflammatory responses that contribute to cellular dysfunction.

Antioxidant Activity: The compound has demonstrated an ability to scavenge free radicals in laboratory settings. researchgate.netrjptonline.org By neutralizing reactive oxygen species (ROS), this compound may protect cells from oxidative stress, a key contributor to cellular damage and the pathogenesis of various diseases. This free-radical lowering potential has been highlighted as a significant aspect of its bioactivity. rjptonline.org

Currently, there is a lack of specific published research on the direct effects of this compound in in vitro models of neoplastic transformation or other specific cellular dysfunction models beyond general inflammation and oxidative stress.

Impact of this compound in Animal Models of Inflammatory Conditions

Consistent with in vitro findings, studies in animal models have further substantiated the anti-inflammatory and analgesic potential of this compound. These models are crucial for understanding the compound's effects in a complex biological system.

Models of Arthritis: Research in experimental models of arthritis has indicated that this compound can lead to reduced inflammation and pain relief. This suggests its potential as a therapeutic agent for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.

Analgesic Effects: In animal models designed to assess pain, the administration of this compound resulted in a significant decrease in pain responses. This analgesic activity is likely linked to its anti-inflammatory properties.

| Preclinical Model | Observed Effects of this compound |

| In Vitro (General) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β), Free radical scavenging |

| Animal Models of Arthritis | Reduced inflammation and pain |

| Animal Models of Pain | Significant decrease in pain response |

This compound Effects in Preclinical Models of Neoplastic Transformation and Tumorigenesis

As of the current body of scientific literature, there is a notable absence of specific studies investigating the effects of this compound in preclinical models of neoplastic transformation and tumorigenesis. While some B vitamins have been studied in the context of cancer, with varied results, dedicated research on this compound's role in cancer is lacking. mdpi.commdpi.com The antioxidant properties of this compound could theoretically play a role in mitigating carcinogenesis by reducing oxidative DNA damage, but this remains a hypothesis that requires experimental validation.

This compound in Other Preclinical Disease Models (e.g., neurodegenerative, metabolic syndromes, autoimmune diseases)

There is currently a significant gap in the research regarding the effects of this compound in other specific preclinical disease models.

Neurodegenerative Diseases: While deficiencies in certain B vitamins are linked to neurological and cognitive issues, and their supplementation is being explored for neuroprotection, there is no direct evidence from preclinical models on the specific impact of this compound on neurodegenerative conditions like Alzheimer's or Parkinson's disease. mdpi.commdpi.comnih.gov

Metabolic Syndromes: The relationship between various B vitamins and metabolic syndrome has been a subject of study, with some evidence pointing to the impact of B vitamin status on lipid metabolism and insulin (B600854) resistance. mdpi.comfrontiersin.org However, specific investigations into the role of this compound in preclinical models of metabolic syndrome have not been reported.

Autoimmune Diseases: The immunomodulatory properties of some vitamins, like Vitamin D and certain B vitamins, have been investigated in the context of autoimmune diseases. nih.govnih.govfrontiersin.orgmdpi.comnih.gov Given this compound's demonstrated anti-inflammatory effects, it could be a candidate for study in autoimmune models, but such research is not yet available in the public domain.

Comparative Analysis of this compound Effects Across Different Preclinical Models

A direct comparative analysis of this compound's effects across different preclinical models is challenging due to the limited scope of available research, which is primarily concentrated on its anti-inflammatory and antioxidant properties.

In contrast, the broader family of B vitamins has been extensively studied across a wide array of preclinical models, demonstrating diverse and sometimes contradictory roles. For instance:

Vitamin B6: Has been shown to prevent excessive inflammation by reducing the accumulation of sphingosine-1-phosphate. nih.gov In cancer models, its effects have been mixed, with some studies suggesting a protective role and others noting complex interactions within the tumor microenvironment. mdpi.comnih.gov

Vitamin B12: Deficiency is linked to neurological impairments and inflammation. mdpi.comeurekalert.org In some cancer studies, high levels have been associated with increased risk, highlighting the complexity of its role. mdpi.com

Folate (Vitamin B9): Plays a crucial role in DNA synthesis and repair, with its deficiency being implicated in increased cancer risk. However, high doses in some contexts have been suggested to promote the growth of existing tumors. mdpi.com

The effects of this compound, based on current knowledge, appear to be more narrowly focused on the modulation of inflammation and oxidative stress when compared to the multifaceted and systemic roles of other B vitamins. The existing data on this compound consistently points towards a protective role in inflammatory contexts. However, the lack of research in other disease models, such as cancer and neurodegenerative diseases, prevents a comprehensive comparative analysis and underscores a critical area for future investigation. The mechanisms of action for this compound, particularly its suppression of TNF-α and IL-1β, provide a solid foundation for its potential therapeutic application in inflammatory disorders, but its broader physiological and pathophysiological significance remains to be fully elucidated.

Regulation, Metabolism, and Cellular Disposition of Vitedoin B

Endogenous Regulation of Vitedoin B Levels and Activity

Research specifically on the endogenous regulation of this compound levels and activity is scarce. The available literature focuses on its presence as a natural product in Vitex negundo researchgate.net. The regulatory mechanisms within the plant itself that control this compound biosynthesis or degradation are not extensively documented in the provided search results. Similarly, if this compound were to have endogenous roles in other organisms, the regulation of such processes is not detailed in the retrieved information.

Post-Translational Modifications Affecting this compound or its Interacting Partners

No specific information was found in the search results regarding post-translational modifications that directly affect this compound or any potential interacting protein partners. While post-translational modifications are known to regulate the activity of various proteins involved in metabolic pathways, including those related to other compounds mdpi.comnih.gov, their specific role concerning this compound is not documented.

Feedback Loops and Regulatory Networks Governing this compound Homeostasis

The existence and nature of feedback loops or broader regulatory networks that specifically govern the homeostasis of this compound are not described in the available literature. Research on the regulation of other compounds, such as certain vitamins, highlights complex regulatory networks involving gene expression, protein modification, and feedback mechanisms mdpi.comnih.govmdpi.com, but such details are not available for this compound.

Metabolic Fate and Biotransformation of this compound

Detailed studies specifically elucidating the metabolic fate and biotransformation pathways of this compound in biological systems were not found in the provided search results. Research has focused on identifying this compound as a constituent of Vitex negundo researchgate.netresearchgate.net.

Enzymatic Pathways for this compound Metabolism (e.g., Phase I and Phase II Reactions)

Specific enzymatic pathways responsible for the metabolism of this compound, including potential Phase I (functionalization) or Phase II (conjugation) reactions, are not detailed in the retrieved information. While general metabolic processes for various compounds involve enzyme families like cytochrome P450s and transferases, the specific enzymes acting on this compound have not been identified in the provided literature.

Identification and Characterization of this compound Metabolites and Degradation Products

The identification and characterization of specific metabolites or degradation products of this compound in biological systems are not reported in the provided search results. Studies have focused on the isolation of this compound itself from plant sources researchgate.netresearchgate.net.

Impact of Genetic Polymorphisms on this compound Metabolism in Model Systems

Research into the impact of genetic variations (polymorphisms) on the metabolism of various B vitamins has revealed associations with the activity of enzymes and transporters involved in their pathways. nih.govbetterhealth.vic.gov.auplos.org These studies in model systems and human populations highlight how genetic differences can influence vitamin levels and related health outcomes. nih.govbetterhealth.vic.gov.auplos.org However, specific studies investigating the impact of genetic polymorphisms on the metabolism of this compound in any model system were not identified in the provided search results.

Cellular Transport, Uptake, and Efflux Mechanisms of this compound

The cellular transport of many compounds, including vitamins, involves specific mechanisms for influx into cells, efflux out of cells, and regulated distribution within intracellular compartments. plos.orgnih.govmdpi.commdpi.comnih.govnih.gov

Membrane Transporters Involved in this compound Influx

Specific membrane transporters responsible for the influx or uptake of this compound into cells have not been clearly identified in the available literature. Studies on other B vitamins demonstrate the involvement of various solute carrier (SLC) family proteins and other specialized transporters for their cellular entry. nih.govnih.govplos.org

Intracellular Localization and Compartmentalization Dynamics of this compound

Information regarding the specific intracellular localization and compartmentalization dynamics of this compound within cells was not found in the provided search results. Studies on other vitamins indicate that they can be directed to specific organelles or cellular locations depending on their metabolic roles. mdpi.com

Based on the currently available information from the search results, a comprehensive and detailed description of the regulation, metabolism, and cellular disposition of this compound, including specific data on genetic polymorphisms affecting its metabolism, detailed transport kinetics, and intracellular fate, cannot be provided at this time.

Advanced Analytical Methodologies for Vitedoin B Research

High-Resolution Mass Spectrometry-Based Approaches for Vitedoin B Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation and analysis of natural products like this compound. researchgate.net Its high accuracy and sensitivity enable the precise determination of molecular formulas and the identification of complex structures from intricate biological matrices. acs.orgresearchgate.net

Quantitative Proteomics and Metabolomics in this compound Studies

While direct quantitative proteomics studies specifically targeting this compound are not extensively documented in the available research, the principles of these "omics" technologies are highly relevant to understanding its biological context. In broader studies of medicinal plants containing this compound, metabolomics approaches, often coupled with HRMS, are used to profile the array of secondary metabolites present. hku.hk This allows researchers to understand the chemical diversity within a plant extract and how compounds like this compound relate to other constituents. hku.hk For instance, a comprehensive metabolic analysis of Vitex negundo seeds would involve untargeted or targeted mass spectrometry to quantify this compound alongside other lignans, flavonoids, and terpenoids, providing a holistic view of the plant's chemical makeup. researchgate.netdovepress.comnih.gov

Table 1: Hypothetical Metabolomics Data for Vitex negundo Seed Extract

| Compound | Retention Time (min) | m/z [M+H]+ | Relative Abundance |

| This compound | 12.5 | 323.2165 | 15.2% |

| Vitedoin A | 10.2 | 385.1648 | 22.8% |

| Vitedoamine A | 9.8 | 398.1962 | 18.5% |

| Luteolin | 8.1 | 287.0550 | 9.7% |

| β-Sitosterol | 15.3 | 415.3931 | 5.3% |

| This table is illustrative and does not represent actual experimental data. |

Imaging Mass Spectrometry for this compound Distribution

Imaging mass spectrometry (IMS), particularly matrix-assisted laser desorption/ionization (MALDI-MSI), is a powerful technique for visualizing the spatial distribution of molecules within biological tissues. researchgate.netresearchgate.net While specific IMS studies on this compound are not found in the provided results, research on related diterpenoids in Vitex species demonstrates the utility of this approach. researchgate.netresearchgate.net For example, MALDI-MSI has been used to localize diterpenoids to the trichomes on the surface of fruit and leaves of Vitex agnus-castus. researchgate.net A similar approach could be applied to map the distribution of this compound within the seeds and other tissues of Vitex negundo, providing insights into its biosynthesis, storage, and ecological role.

Advanced Chromatographic and Separation Techniques for this compound

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex plant extracts. researchgate.net These methods separate compounds based on their physical and chemical properties, allowing for the collection of pure this compound for further analysis.

Capillary Electrophoresis and Microfluidic Systems for this compound Profiling

Capillary electrophoresis (CE) and microfluidic systems offer high-efficiency separations with minimal sample consumption. analis.com.my CE has been utilized as a primary assay in screening natural extract libraries for bioactive compounds. acs.org While direct application of CE for this compound profiling is not explicitly detailed, its use in the broader context of natural product discovery highlights its potential. acs.org Microfluidic systems, known for their scalability and high-throughput capabilities, could be adapted for rapid screening and analysis of this compound in numerous samples. researchgate.net

Chiral Chromatography for Stereoisomeric Separation of this compound

The stereochemistry of a molecule is critical to its biological activity. Chiral chromatography is a specialized technique used to separate stereoisomers. The synthesis of (+)-Vitedoin B has been achieved, and its stereoselective transformation has been studied, indicating the importance of its specific three-dimensional structure. researchgate.netugr.esugr.es Chiral High-Performance Liquid Chromatography (HPLC) analysis is a key method to confirm the absolute stereochemistry of synthetic and natural this compound, ensuring the correct enantiomer is being studied. acs.org

Table 2: Chromatographic Methods for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| HPLC | C18 | Acetonitrile/Water Gradient | UV, MS | Quantification and Fingerprinting researchgate.net |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | UV | Stereoisomeric Separation acs.org |

| Capillary Electrophoresis | Fused Silica Capillary | Buffer Solution | UV, MS | High-efficiency Profiling acs.organalis.com.my |

Fluorescence and Luminescence-Based Assays for this compound Detection and Activity

Fluorescence and luminescence-based assays are highly sensitive methods for detecting molecules and assessing their biological activity. While specific fluorescence or luminescence assays developed exclusively for this compound are not described in the search results, related techniques are employed in the study of similar compounds and their biological targets. For example, a SYBR Green-I based fluorescence assay has been used to evaluate the antiplasmodial activity of extracts containing related compounds. researchgate.net The inherent fluorescence of some natural products or the use of fluorescent tags can be exploited for detection. neliti.com Luminescence-based assays are often used to measure enzymatic activity, which could be relevant for studying the effects of this compound on specific cellular pathways. ugr.es

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for this compound Interactions

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful biophysical techniques used to measure molecular proximity and interactions in real-time within living cells. berthold.comnih.gov Both methods rely on the non-radiative transfer of energy from a "donor" molecule to an "acceptor" molecule. mdpi.com This energy transfer only occurs when the donor and acceptor are within a very short distance of each other (typically 1-10 nanometers). frontiersin.orgmdpi.com

In FRET, a fluorescent donor molecule is excited by an external light source, and if an acceptor molecule is nearby, it can absorb the emission energy, subsequently emitting its own fluorescence at a different wavelength. mdpi.com BRET operates on a similar principle but uses a bioluminescent enzyme, such as a luciferase, as the donor. berthold.com The luciferase generates light through a chemical reaction, and this energy excites the acceptor without the need for external light, which reduces background noise and issues like photobleaching. berthold.com

While these techniques are invaluable for studying protein-protein interactions and ligand-receptor binding, a review of the available scientific literature did not yield specific studies applying FRET or BRET assays to directly investigate the molecular interactions of this compound. However, the utility of these methods for similar natural products is established. For instance, FRET has been employed to develop novel optical sensors for the detection of vitamin B12 and to analyze the stability of vitamin B12-functionalized nanoparticles. rsc.orgrsc.orgmdpi.com Such approaches could theoretically be adapted to study how this compound interacts with its biological targets, provided appropriate fluorescent or bioluminescent tags can be conjugated to the interacting partners.

High-Throughput Screening (HTS) Assays for this compound Modulators

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. This methodology is crucial for identifying "hit" compounds that modulate a particular biological pathway or target.

This compound has been identified as a labdane (B1241275) diterpene with potential anti-inflammatory properties, and research suggests it may act as a modulator of nuclear factor-kappa B (NF-κB), a key protein complex involved in regulating inflammatory responses. HTS assays are commonly designed to screen for inhibitors or activators of such signaling pathways. For example, a screen could be developed to measure the inhibition of NF-κB activation in cells, and compounds like this compound could be identified as hits in such an assay.

Compound libraries, which are large collections of chemicals, are central to HTS campaigns. These can include libraries of natural products, and this compound, being isolated from Vitex negundo, could be included in such screening collections. researchgate.net HTS strategies can be diverse; for instance, a novel HTS method for quantifying menaquinone (vitamin K2) in bacteria was developed using fluorescence-activated cell sorting (FACS), demonstrating the adaptability of HTS to various biological questions and compound types. nih.gov Although direct HTS campaigns specifically designed to find modulators of this compound itself are not documented, its identification as a bioactive molecule likely stems from broader screening efforts aimed at discovering compounds with specific therapeutic effects, such as anti-inflammatory action. wikipedia.org

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for this compound Structural Biology

Determining the precise three-dimensional structure of a bioactive compound is fundamental to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two principal techniques used for this purpose in structural biology. creative-biostructure.com

The chemical structure of this compound, a trinorlabdane-type diterpene, was primarily elucidated through the use of spectroscopic methods, including 1D and 2D NMR experiments, in conjunction with mass spectrometry (MS). acs.orgresearchgate.net

Solution-State and Solid-State NMR for this compound Conformational Analysis

NMR spectroscopy is a highly versatile technique that provides information about the structure and dynamics of molecules in both solution and solid states. nih.gov For this compound, its structural characterization involved extensive 1D (e.g., ¹H and ¹³C) and 2D NMR (e.g., COSY, HMBC) analyses. acs.org These experiments allow scientists to determine the connectivity of atoms within the molecule and their spatial relationships, which is essential for defining its conformation. nih.govacs.org

Solution-state NMR provides insights into the average conformation and flexibility of a molecule in a solvent, mimicking a physiological environment. While specific solid-state NMR studies on this compound were not found, this technique is powerful for analyzing the structure of molecules in their crystalline form, often yielding complementary information to solution-state studies.

Co-crystallization and X-ray Diffraction Studies of this compound-Target Complexes

X-ray crystallography is considered the gold standard for determining the atomic-level three-dimensional structure of molecules, including complex biological assemblies like a ligand bound to its protein target. wikipedia.orgzienjournals.com The process involves crystallizing the molecule of interest—in this case, a this compound-target complex—and then bombarding the crystal with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a detailed 3D electron density map, from which the atomic structure can be built. wikipedia.org

This technique is crucial in drug design as it reveals the precise binding mode of a drug or lead compound within the active site of its target, showing specific interactions like hydrogen bonds and hydrophobic contacts. zienjournals.comresearchgate.net For example, X-ray crystallography has been successfully used to map how different beta-lactam antibiotics bind to their D-alanyl-D-alanine peptidase target enzyme. nih.gov

Despite the power of this technique, a review of the scientific literature did not reveal any studies on the co-crystallization and X-ray diffraction of this compound bound to a specific biological target. Such a study would provide invaluable, high-resolution insights into its mechanism of action.

Computational and In Silico Approaches in this compound Research

Computational methods, including molecular docking and dynamics simulations, are integral to modern drug discovery and molecular biology. These in silico techniques allow researchers to predict and analyze the interactions between a small molecule like this compound and its potential protein targets, providing insights that can guide further experimental work. imrpress.com

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. genominfo.org It is widely used to screen virtual libraries of compounds against a protein target to identify potential binders and to propose a binding hypothesis for a known active compound. Several studies have utilized molecular docking to investigate the interaction of this compound with various biological targets.

For instance, in a study exploring potential therapeutics against COVID-19, this compound was identified as one of the compounds from Vitex negundo targeting proteins involved in the disease's pathophysiology. genominfo.orgnih.gov Another study used molecular docking to evaluate the inhibitory potential of fifteen compounds from V. negundo, including this compound, against four key protein targets from Klebsiella pneumoniae, a bacterium known for causing urinary tract infections. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. mdpi.com MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. jst.go.jp While specific MD simulation studies focused solely on this compound are not prominent, this approach is often used in conjunction with docking to refine binding poses and calculate binding free energies, as seen in studies of other natural products and their targets. researchgate.netjst.go.jp

Interactive Data Table: Molecular Docking Studies of this compound

| Target Protein(s) | Disease/Organism Context | Docking Software/Method | Key Findings/Observations | Reference(s) |

|---|---|---|---|---|

| Cathepsin B, Plasminogen, etc. | COVID-19 | Autodock Vina | Identified as a compound from Vitex negundo targeting host proteins relevant to COVID-19 pathophysiology. | genominfo.orggenominfo.org |

| blaNDM-1, Mur C, Mur E, Mur F | Klebsiella pneumoniae | Glide (Schrodinger) | Evaluated as a potential antibacterial agent by docking against key bacterial enzymes involved in resistance and cell wall synthesis. | nih.gov |

| PTPN1 | Chronic Obstructive Pulmonary Disease (COPD) | Not specified | Identified as a potential bioactive compound from V. negundo targeting human receptors associated with COPD. | imrpress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find quantitative relationships between the chemical structures of compounds and their biological activities or properties. uma.pt This approach is pivotal in drug discovery for designing more potent compounds and assessing the behavior of new molecules. uma.ptmdpi.com For natural products like the diterpene this compound, QSAR can be a powerful tool to predict the bioactivity of novel, semi-synthetic analogs, thereby guiding laboratory research and optimizing compounds for desired therapeutic effects. mdpi.comnih.gov

The process involves developing statistical models that correlate physicochemical properties and structural features, known as molecular descriptors, with experimentally determined biological activity. phmethods.netmdpi.com For a series of this compound analogs, this would involve calculating descriptors such as electronic properties (e.g., electrostatic potential), steric factors, and hydrophobicity. phmethods.net These descriptors are then used to build a mathematical equation, often through methods like multiple linear regression (MLR), that can predict the activity of new, untested analogs. phmethods.netmdpi.com

For instance, studies on other diterpenoids have successfully used QSAR to predict cytotoxic or P-glycoprotein inhibitory activity. mdpi.comphmethods.net In one such study on tanshinones, descriptors like molecular electrostatic potential and net atomic charges were key in creating a predictive model. phmethods.net Given that this compound has demonstrated free-radical scavenging potential, a QSAR model could be developed to predict the antioxidant capacity of its derivatives. This would allow researchers to computationally screen a large number of modified structures to identify which substitutions on the this compound scaffold are most likely to enhance its antioxidant properties before undertaking their actual synthesis.

Table 1: Illustrative QSAR Model for Predicting Antioxidant Activity of Hypothetical this compound Analogs